molecular formula C15H14O2 B122719 2-(4-(Benzyloxy)phenyl)acetaldehyde CAS No. 40167-10-0

2-(4-(Benzyloxy)phenyl)acetaldehyde

Cat. No.: B122719
CAS No.: 40167-10-0
M. Wt: 226.27 g/mol
InChI Key: FVIRBJOGMPKDHO-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)phenyl)acetaldehyde (CAS 40167-10-0) is a high-value arylacetaldehyde compound that serves as a versatile synthetic intermediate and key building block in advanced organic synthesis . With a molecular formula of C 15 H 14 O 2 and a molecular weight of 226.27 g/mol, this compound features a reactive aldehyde functional group attached to a para-benzyloxy-substituted aromatic ring . This structure makes it a fundamental precursor in the construction of a wide array of more complex molecules for research applications. The primary research value of this compound lies in its application in medicinal chemistry and drug discovery. The benzyloxy group provides stability during synthetic sequences and can be strategically removed to reveal a phenol, adding to its synthetic utility . Furthermore, derivatives based on the benzyloxybenzaldehyde scaffold have recently been investigated as selective inhibitors of the ALDH1A3 enzyme, a target in cancer research, particularly in non-small cell lung cancer and other malignancies . This highlights the compound's relevance in developing potential therapeutic agents. In synthetic methodology, this compound is typically synthesized from its corresponding alcohol precursor, 2-(4-(Benzyloxy)phenyl)ethan-1-ol, often via oxidation using reagents like 2-iodoxybenzoic acid (IBX) . The aldehyde group is highly amenable to nucleophilic additions and condensations, enabling carbon-chain elongation and the introduction of diverse functional groups. It is recommended to store the product sealed under dry conditions at 2-8°C to maintain stability . Attention: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9,11H,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIRBJOGMPKDHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465104
Record name 4-Benzyloxyphenylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40167-10-0
Record name 4-Benzyloxyphenylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Benzyloxy Phenyl Acetaldehyde

Established Reaction Pathways for 2-(4-(Benzyloxy)phenyl)acetaldehyde Synthesis

The primary route to obtaining this compound involves the oxidation of its corresponding alcohol, 2-(4-(benzyloxy)phenyl)ethan-1-ol. The successful synthesis of the target aldehyde is highly dependent on the efficient preparation of this precursor alcohol.

Oxidation of 2-(4-(Benzyloxy)phenyl)ethan-1-ol

The conversion of 2-(4-(benzyloxy)phenyl)ethan-1-ol to this compound is a critical oxidation step. Various oxidizing agents can be employed for this transformation, with hypervalent iodine reagents being a notable option.

2-Iodoxybenzoic acid (IBX) is a well-established hypervalent iodine reagent utilized for the oxidation of alcohols to aldehydes and ketones. acsgcipr.orgwikipedia.org It is particularly effective for the oxidation of primary alcohols, like 2-(4-(benzyloxy)phenyl)ethan-1-ol, to their corresponding aldehydes with minimal over-oxidation to carboxylic acids. orientjchem.orgorganic-chemistry.org The use of IBX offers mild reaction conditions and high selectivity. acsgcipr.orgorganic-chemistry.org IBX is typically prepared from 2-iodobenzoic acid through oxidation with reagents like Oxone. orientjchem.orgnih.gov

The general mechanism involves the initial reaction of the alcohol with IBX to form an intermediate which then undergoes elimination to yield the aldehyde and 2-iodosobenzoic acid (IBA). acsgcipr.org

Reaction Scheme for the Oxidation of 2-(4-(Benzyloxy)phenyl)ethan-1-ol using IBX
ReactantReagentProduct
2-(4-(Benzyloxy)phenyl)ethan-1-olIBX (2-Iodoxybenzoic acid)This compound

For the oxidation using IBX, the choice of solvent is crucial due to the reagent's limited solubility in many common organic solvents. wikipedia.org Dimethyl sulfoxide (B87167) (DMSO) is often used as it effectively dissolves IBX. orientjchem.org The reaction temperature is typically maintained at room temperature to ensure selectivity and prevent degradation of the product. organic-chemistry.org

Isolation of the desired aldehyde involves quenching the reaction, followed by extraction and purification. The workup procedure often includes the addition of a reducing agent, such as sodium thiosulfate, to neutralize any remaining oxidant. google.com Subsequent extraction with an organic solvent and purification by chromatography yields the pure this compound.

Synthetic Routes to Key Precursors of this compound

The synthesis of the starting material, 2-(4-(benzyloxy)phenyl)ethan-1-ol, is a multi-step process that begins with 2-(4-(benzyloxy)phenyl)acetic acid.

The first step in the precursor synthesis is the esterification of 2-(4-(benzyloxy)phenyl)acetic acid to its methyl ester, methyl 2-(4-(benzyloxy)phenyl)acetate. This reaction is typically carried out under acidic conditions. A common method involves refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid. google.com

The reaction progress can be monitored by techniques like thin-layer chromatography. Upon completion, the reaction mixture is worked up by neutralizing the acid catalyst, followed by extraction and purification of the resulting ester.

Esterification of 2-(4-(Benzyloxy)phenyl)acetic Acid
ReactantReagentsProduct
2-(4-(Benzyloxy)phenyl)acetic AcidMethanol, Sulfuric Acid (catalyst)Methyl 2-(4-(Benzyloxy)phenyl)acetate

The final step in the precursor synthesis is the reduction of the methyl ester, methyl 2-(4-(benzyloxy)phenyl)acetate, to the primary alcohol, 2-(4-(benzyloxy)phenyl)ethan-1-ol. This reduction can be effectively achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

The reaction is typically performed at low temperatures to control its exothermicity. After the reduction is complete, the reaction is carefully quenched with water and an aqueous base to decompose the excess reducing agent and the aluminum salts. The product alcohol is then extracted and purified.

Reduction of Methyl 2-(4-(Benzyloxy)phenyl)acetate
ReactantReagentProduct
Methyl 2-(4-(Benzyloxy)phenyl)acetateLithium Aluminum Hydride (LiAlH₄)2-(4-(Benzyloxy)phenyl)ethan-1-ol

Related Synthetic Approaches for Benzyloxy-Substituted Acetaldehydes and Aldehydes

The synthesis of aldehydes bearing a benzyloxy group requires careful selection of reagents to avoid cleavage of the ether linkage or over-oxidation to the corresponding carboxylic acid.

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Traditional methods, while effective, often rely on stoichiometric amounts of heavy metals or harsh reagents, leading to significant waste and potential environmental contamination. beilstein-journals.orgresearchgate.net A primary challenge in these reactions is preventing the over-oxidation of the initially formed aldehyde to a carboxylic acid. beilstein-journals.org

Common traditional reagents for the oxidation of benzylic and related primary alcohols include:

Chromium-based reagents: Pyridinium (B92312) dichromate (PDC) and pyridinium chlorochromate (PCC) are classic reagents used for this conversion. beilstein-journals.org Similarly, chromium trioxide (CrO₃) has been employed, but its high toxicity and the generation of chromium waste are significant drawbacks. researchgate.net

Manganese Dioxide (MnO₂): Activated manganese dioxide is a relatively mild and selective oxidant for benzylic and allylic alcohols. beilstein-journals.org However, it is used in large stoichiometric excess and its activity can be variable.

Dimethyl Sulfoxide (DMSO) Activated Systems: The Swern and Pfitzner-Moffatt oxidations utilize DMSO activated by oxalyl chloride (or trifluoroacetic anhydride) and a carbodiimide, respectively. researchgate.netresearchgate.net These methods are highly effective at low temperatures but produce stoichiometric amounts of dimethyl sulfide, a volatile and odorous byproduct. google.com

Hypervalent Iodine Reagents: Reagents like the Dess-Martin periodinane (DMP) and 2-Iodoxybenzoic acid (IBX) offer mild and highly selective oxidation of primary alcohols to aldehydes under neutral conditions. organic-chemistry.org They are known for their broad functional group tolerance but can be expensive and generate iodine-containing waste.

Table 1: Comparison of Traditional Oxidation Reagents for Alcohol to Aldehyde Conversion

Reagent/MethodActivating AgentTypical ConditionsAdvantagesDisadvantages
Pyridinium Dichromate (PDC)-CH₂Cl₂, Room TempGood yieldsToxic chromium waste, stoichiometric
Manganese Dioxide (MnO₂)-Various solvents (e.g., CH₂Cl₂, Hexane)Mild, selective for benzylic/allylic alcoholsRequires large excess, variable activity
Swern OxidationOxalyl Chloride, TriethylamineCH₂Cl₂, Low Temp (-78 °C)High yields, general applicabilityRequires cryogenic temps, produces dimethyl sulfide
Dess-Martin Periodinane (DMP)-CH₂Cl₂, Room TempMild, neutral conditions, high selectivityExpensive, generates iodine waste

Multistep syntheses provide an alternative to direct oxidation, often allowing for the construction of the carbon skeleton and installation of the aldehyde functionality in separate, controlled steps.

One established strategy involves the one-carbon homologation of a benzaldehyde (B42025) derivative. A classic example is the Wittig reaction using (methoxymethyl)triphenylphosphonium (B8745145) chloride. researchgate.net The reaction with a substituted benzaldehyde generates a methoxy (B1213986) enol ether, which can be readily hydrolyzed under mild acidic conditions to yield the corresponding phenylacetaldehyde (B1677652), having extended the carbon chain by one unit. researchgate.net

Another powerful approach involves the protection of the aldehyde precursor, followed by alkylation and deprotection. For instance, 2-hydroxyacetaldehyde can be protected as its diethyl acetal (B89532), which then undergoes a Williamson ether synthesis with benzyl (B1604629) bromide to form the benzyloxy-substituted acetal. google.com Subsequent acidic hydrolysis removes the acetal protecting group to furnish the desired benzyloxyacetaldehyde. google.com This method is effective but can be costly due to the starting materials. google.com

More advanced one-pot procedures have been developed that combine reduction and cross-coupling. One such method employs the formation of a stable aluminum hemiaminal intermediate from a nitrile. This intermediate protects the latent aldehyde functionality, allowing for a subsequent palladium-catalyzed cross-coupling reaction with an organometallic reagent to build the molecular framework before the aldehyde is liberated. rug.nl

Green Chemistry Principles in Benzyloxy-Aldehyde Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. nih.govbeilstein-journals.org This has led to the development of numerous "green" synthetic methods for aldehyde production.

The development of green oxidation methods focuses on replacing toxic, stoichiometric oxidants with environmentally benign alternatives like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). organic-chemistry.orgorganic-chemistry.org

Photocatalytic Oxidation: Visible-light photocatalysis has emerged as a powerful green tool. Using Eosin Y as an organic photocatalyst, benzyl alcohols can be selectively oxidized to the corresponding aldehydes in high yields using molecular oxygen from the air as the terminal oxidant. organic-chemistry.org This metal-free system operates under mild conditions with blue LED irradiation. organic-chemistry.org

Aerobic Oxidation with Heterogeneous Catalysts: Copper-based catalysts, particularly when supported on materials like zeolites, have proven effective for the aerobic oxidation of benzylic alcohols. rsc.org A notable system uses a Cu(I)-Y zeolite catalyst in conjunction with TEMPO (2,2,6,6-tetramethyl-1-piperidine-N-oxyl) as a radical co-catalyst to convert a range of benzylic alcohols to aldehydes with high selectivity using air as the oxidant. rsc.org

Oxidation with Hydrogen Peroxide: H₂O₂ is an ideal green oxidant as its only byproduct is water. researchgate.net Catalytic systems using surfactant-based oxodiperoxo molybdenum catalysts in water allow for the controlled oxidation of alkylarenes to carbonyls using H₂O₂ without the need for any external additives. organic-chemistry.org

Eco-friendly condensation reactions, such as the aldol (B89426) condensation, are crucial for C-C bond formation. Green approaches to these reactions often involve microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and improve yields. researchgate.netugm.ac.id For instance, the crossed aldol condensation of benzaldehyde derivatives with ketones can be achieved in minutes under microwave irradiation, often with higher yields compared to conventional stirring methods. ugm.ac.idsemanticscholar.org

Table 2: Selected Green Oxidation Strategies for Benzylic Alcohols

Catalyst SystemOxidantReaction MediumKey FeaturesYield Range
Eosin Y (photocatalyst)O₂ (air)Acetonitrile (B52724)Metal-free, visible light (blue LEDs), mild conditions68–93% organic-chemistry.org
CuI–Y zeolite/TEMPOO₂ (air)Ethanol (B145695)Heterogeneous catalyst, no additives needed, good durabilityQuantitative conversion rsc.org
Oxodiperoxo MolybdenumH₂O₂WaterSurfactant-based catalyst, no co-catalyst requiredGood to excellent yields organic-chemistry.org
Ionic Liquid/[bmim]HSO₄H₂O₂WaterMild, recyclable ionic liquid, simple procedureGood selectivity and yields researchgate.net

The principles of sustainable synthesis are heavily reliant on the use of recoverable and reusable catalysts and the replacement of volatile organic solvents (VOCs) with greener alternatives. beilstein-journals.org

Heterogeneous Catalysis: The use of solid-supported catalysts, such as the CuI–Y zeolite mentioned previously, is a cornerstone of sustainable chemistry. rsc.org These catalysts can be easily separated from the reaction mixture by filtration and reused for multiple cycles, reducing waste and cost. rsc.orgrsc.org Another innovative approach involves anchoring a deep eutectic solvent (DES), such as K₂CO₃/Glycerin, onto magnetic nanoparticles. researchgate.net This creates a highly active and reusable catalyst for alcohol oxidation that can be recovered using an external magnet. researchgate.net

Alternative Reaction Media:

Water: Performing reactions in water is highly desirable from an environmental perspective. Phase-transfer catalysts, like cetyltrimethylammonium bromide (CTAB), can be used to facilitate reactions between water-insoluble organic substrates in an aqueous medium, as demonstrated in the synthesis of jasminaldehyde via a cross-aldol condensation. nanobioletters.com

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. researchgate.net They are non-volatile and can often be recovered and reused, making them an attractive alternative to traditional organic solvents. researchgate.net

Solvent-Free Reactions: Eliminating the solvent altogether represents an ideal green chemistry scenario. Aldol condensations have been successfully performed under solvent-free conditions by simply grinding the reactants (an aldehyde, a ketone, and a solid base like NaOH) together in a mortar and pestle, leading to high yields with minimal waste. rsc.org

The continuous evolution of these synthetic strategies highlights a paradigm shift in chemical manufacturing, moving from classical, often wasteful, processes to highly efficient and environmentally conscious methods for producing valuable compounds like this compound.

Chemical Transformations and Reactivity Profiles of 2 4 Benzyloxy Phenyl Acetaldehyde

Carbon-Carbon Bond Forming Reactions

The aldehyde group in 2-(4-(Benzyloxy)phenyl)acetaldehyde is a prime site for nucleophilic attack, facilitating the formation of new carbon-carbon bonds. This reactivity is central to its application in synthetic organic chemistry.

Horner-Wittig Reactions of this compound

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is a widely used method for the synthesis of alkenes from aldehydes and ketones. nih.govwikipedia.org This reaction involves the use of phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the traditional Wittig reaction. wikipedia.org The HWE reaction typically favors the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org

While the Horner-Wadsworth-Emmons reaction is primarily known for producing alkenes, the intermediate β-hydroxyphosphonate can be isolated under certain conditions, particularly when the phosphonate is not stabilized by an electron-withdrawing group. wikipedia.org This intermediate is structurally analogous to a β-hydroxy ketone. The stereoselective reduction of β-hydroxy ketones can lead to the formation of syn-1,3-diols, which are important structural motifs in many natural products. documentsdelivered.com The stereochemical outcome of these reductions can often be controlled by the choice of reagents and reaction conditions. documentsdelivered.com

The Horner-Wittig reaction serves as a critical tool in the strategic planning and execution of total syntheses of complex natural products. Its ability to form carbon-carbon double bonds with high stereoselectivity is invaluable. For instance, in the synthesis of complex polyketide natural products, the iterative application of olefination reactions, such as the HWE reaction, allows for the controlled construction of long carbon chains with specific geometries. nih.gov The reliability and predictability of the HWE reaction make it a cornerstone in the retrosynthetic analysis of many target molecules.

Aldol-Type Condensations

Aldol (B89426) condensations are fundamental carbon-carbon bond-forming reactions in organic chemistry, involving the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. miracosta.edu These reactions can be catalyzed by either acid or base. magritek.com

The Mukaiyama aldol reaction is a Lewis acid-catalyzed aldol addition of a silyl (B83357) enol ether to a carbonyl compound. rsc.orgnih.gov This reaction is a powerful tool for the enantioselective synthesis of β-hydroxy carbonyl compounds. rsc.orgnih.govsemanticscholar.org The use of chiral Lewis acids or organocatalysts can induce high levels of stereocontrol, leading to the formation of specific stereoisomers. researchgate.netunipd.it Derivatives of benzyloxyacetaldehyde are effective substrates in these reactions, participating in highly enantioselective and diastereoselective transformations to yield chiral β-hydroxy carbonyls. nih.gov

A key challenge in aldol reactions involving acetaldehyde (B116499) derivatives is the potential for polymerization. unipd.it However, the development of highly effective enzyme-like catalysts has enabled the successful use of even small silyl enol ethers in enantioselective Mukaiyama aldol reactions. unipd.it

Table 1: Enantioselective Mukaiyama Aldol Reaction Data

Aldehyde SubstrateSilyl Enol EtherCatalystSolventProductEnantiomeric Excess (ee)Diastereomeric Ratio (dr)
Benzyloxyacetaldehyde derivativeTrimethylsilyl enol etherChiral Lewis AcidDichloromethaneChiral β-hydroxy carbonyl>90%>10:1
Phenylacetaldehyde (B1677652)Silyl ketene (B1206846) acetal (B89532)Chiral OrganocatalystTolueneβ-hydroxy esterHighGood

Note: This table represents typical results and specific values can vary based on the exact reactants and conditions.

The Mukaiyama aldol reaction has been instrumental in the total synthesis of complex natural products, such as the potent antitumor agent phorboxazole B. nih.gov In the synthesis of phorboxazole B, a 1,3-asymmetric induction in a Mukaiyama aldol reaction was employed to establish key stereogenic centers at C3 and C9. nih.gov This strategic fragment assembly approach, where complex molecular fragments are coupled using reliable and stereoselective reactions, is a hallmark of modern synthetic chemistry. The ability to construct specific stereochemical relationships through reactions like the Mukaiyama aldol addition is crucial for the successful synthesis of such intricate molecules. nih.govmdpi.com

Claisen-Schmidt Condensation and Chalcone (B49325) Synthesis (via related benzyloxy-benzaldehydes)

The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with another carbonyl compound in the presence of a base or acid catalyst. nih.govnih.gov While this compound itself is not directly used in chalcone synthesis, the closely related 4-(benzyloxy)benzaldehyde (B125253) is a common precursor for the synthesis of a wide array of chalcone derivatives. researchgate.netresearchgate.netuniv-ovidius.ro Chalcones, characterized by an α,β-unsaturated ketone core flanked by two aromatic rings, are significant synthetic intermediates for various heterocyclic compounds and are also found in many natural products. univ-ovidius.rorjlbpcs.comjetir.org

The synthesis of chalcones from 4-(benzyloxy)benzaldehyde typically involves its condensation with various (hetero)aryl methyl ketones. researchgate.netresearchgate.netuniv-ovidius.ro The reaction is commonly catalyzed by a base, such as sodium hydroxide (B78521) in ethanol (B145695), or by an amine like piperidine (B6355638) in methanol (B129727). researchgate.netresearchgate.netuniv-ovidius.ro The choice of catalyst and reaction conditions can influence the yield and purity of the resulting chalcone. univ-ovidius.ro For instance, the classical Claisen-Schmidt condensation using aqueous sodium hydroxide in ethanol at room temperature is effective for the preparation of several chalcone analogs. univ-ovidius.ro In some cases, a solvent-free approach using solid sodium hydroxide and grinding the reactants with a mortar and pestle has also been employed. jetir.orgrsc.org

The general scheme for the synthesis of chalcones from 4-(benzyloxy)benzaldehyde is depicted below:

Scheme 1: General Synthesis of Chalcones from 4-(Benzyloxy)benzaldehyde

A substituted acetophenone (B1666503) reacts with 4-(benzyloxy)benzaldehyde in the presence of a base (e.g., NaOH) to yield a chalcone derivative.

A variety of chalcone analogs have been synthesized using this methodology, demonstrating the versatility of 4-(benzyloxy)benzaldehyde as a building block. researchgate.netresearchgate.net

Reactant 1 (Ketone)Reactant 2 (Aldehyde)CatalystProduct (Chalcone)Reference
Substituted Acetophenones4-(Benzyloxy)benzaldehydeNaOH/EthanolBenzyloxy-substituted chalcone analogs researchgate.netuniv-ovidius.ro
Heteroaryl Methyl Ketones4-(Benzyloxy)benzaldehydePiperidine/MethanolBenzyloxy-substituted chalcone analogs researchgate.netresearchgate.netuniv-ovidius.ro
2-AcetylnaphthaleneBenzaldehyde (B42025)/Substituted BenzaldehydesKOH/MethanolChalcones with antibacterial/antifungal activity nih.gov
Acetophenone4-ChlorobenzaldehydeNaOH (solid)(E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one rsc.org

Diverse Chemical Reactions Involving the Aldehyde Moiety

The aldehyde group in this compound is a primary site of chemical reactivity, participating in a range of transformations that are characteristic of aldehydes. These include nucleophilic addition reactions, reduction to alcohols, oxidation to carboxylic acids, and more complex processes.

Aldehydes readily react with primary amines to form imines, also known as Schiff bases. youtube.comresearchgate.net This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. researchgate.net The formation of imines is often acid-catalyzed, which helps to activate the carbonyl group toward nucleophilic attack. libretexts.org

The reaction of this compound with a primary amine would proceed as follows:

Scheme 2: General Formation of an Imine from this compound

This compound reacts with a primary amine (R-NH₂) to form the corresponding imine and water.

The stability and yield of the resulting imine can be influenced by the structure of both the aldehyde and the amine. For example, the reaction between an aromatic aldehyde and an aromatic amine can lead to a highly conjugated and stable imine product. youtube.com The formation of Schiff bases is a reversible process, and the removal of water can be used to drive the reaction to completion. youtube.com

ReactantsProduct TypeKey FeaturesReference
Aldehyde/Ketone + Primary AmineImine (Schiff Base)Formation of a C=N double bond; often acid-catalyzed. youtube.comresearchgate.netlibretexts.org
Salicylaldehydes + 1-Amino-2-indanolSchiff Bases and 1,3-OxazolidinesTautomeric equilibria between imine and enamine forms. nih.gov
Syringaldehyde + Aromatic AminesAromatic IminesSimple condensation reaction. mdpi.com

The aldehyde functional group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of benzylic aldehydes to their corresponding alcohols is a common transformation. This can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for the reduction of aldehydes and ketones. masterorganicchemistry.com Catalytic hydrogenation (H₂ with a metal catalyst) is another effective method. libretexts.org

Oxidation: The oxidation of benzylic aldehydes to carboxylic acids can be accomplished using a variety of oxidizing agents. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the aldehyde group to a carboxylic acid. masterorganicchemistry.comlibretexts.orgyoutube.com However, with harsh reagents like hot acidic permanganate, cleavage of the benzylic C-C bond can occur. libretexts.orgyoutube.com Milder and more selective methods are also available. For example, pyridine (B92270) N-oxide in the presence of silver oxide can oxidize benzylic halides to aldehydes, and similar reagents can be used for the oxidation of aldehydes themselves. nih.gov A metal-free photochemical approach using Eosin Y as a photocatalyst and molecular oxygen has also been developed for the selective oxidation of benzyl (B1604629) alcohols to aldehydes, a reaction that can be extended to the oxidation of aldehydes to carboxylic acids under modified conditions. organic-chemistry.org The oxidation of phenylacetaldehyde by plant saps has also been reported. nih.gov

TransformationReagent/ConditionProductReference
Reduction
Benzylic AldehydeSodium Borohydride (NaBH₄)Benzylic Alcohol masterorganicchemistry.com
Aryl KetonesCatalytic Hydrogenation (H₂/catalyst) or Reducing Metals in AcidAlkyl Groups libretexts.org
Oxidation
Benzylic AldehydePotassium Permanganate (KMnO₄)Carboxylic Acid masterorganicchemistry.comlibretexts.org
Benzylic HalidesPyridine N-oxide/Silver OxideAldehydes/Ketones nih.gov
Benzyl AlcoholsEosin Y/O₂/Blue LEDAldehydes/Ketones organic-chemistry.org
BenzylaminesElectrochemical OxidationAldehydes mdpi.com

Under certain conditions, the carbon-carbon bond adjacent to the carbonyl group in benzylic aldehydes can be cleaved. dtu.dk This can occur through various mechanisms, including oxidative cleavage and decarbonylation. For instance, treatment of benzylic aldehydes with a hydroxide base can lead to the cleavage of the formyl group, resulting in the corresponding arene and formate. dtu.dk

Visible-light photoredox catalysis has emerged as a method for the oxidative C-C bond cleavage of aldehydes. amazonaws.com Additionally, metal-free oxidative coupling reactions of styrenes and benzyl alcohols with arenes have been developed, which proceed through an aldehydic intermediate that undergoes decarbonylation. acs.org The decarbonylation of an acyl radical intermediate is a key step in this process. acs.org The cleavage of carbon-carbon bonds is a challenging but important transformation in organic synthesis. dtu.dkacs.org

Reaction TypeKey FeaturesIntermediate/MechanismReference
Hydroxide-mediated cleavageCleavage of the formyl group from benzylic aldehydes.Formation of a carboxylate and a neutral residue. dtu.dk
Visible-light photoredox catalysisOxidative C-C bond cleavage of aldehydes.Not specified amazonaws.com
Metal-free oxidative couplingBenzylic C-C bond cleavage of styrenes and benzyl alcohols via an aldehydic intermediate.Acyl radical decarbonylation. acs.org

The aza-Prins reaction is the nitrogen-based counterpart of the Prins reaction, which involves the acid-catalyzed addition of an aldehyde to an alkene. wordpress.comorganic-chemistry.orgwikipedia.org This reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles, such as piperidines. wordpress.com The reaction typically proceeds through the formation of an iminium ion intermediate, which then undergoes cyclization with an alkene. wordpress.com

While there is no specific literature detailing the aza-Prins reaction with this compound, related aldehydes have been successfully employed in such transformations. The use of a chiral aldehyde or a chiral catalyst can lead to the formation of chiral adducts with high stereoselectivity. For example, Lewis acids like indium trichloride (B1173362) have been found to be effective in promoting the aza-Prins reaction. wordpress.com The reaction of 2-(2-vinylphenyl)acetaldehydes with BF₃·Et₂O results in an intramolecular Prins reaction. beilstein-journals.orgnih.gov

The general mechanism involves the formation of an oxocarbenium ion intermediate from the aldehyde, which then reacts with the alkene. wikipedia.org In the aza-Prins variant, an iminium ion is the key intermediate.

ReactionCatalyst/ConditionsProduct TypeKey IntermediateReference
Aza-Prins ReactionLewis Acid (e.g., InCl₃)Piperidines, PyrrolidinesIminium ion wordpress.com
Intramolecular Prins ReactionBF₃·Et₂O4-Aryltetralin-2-olsBenzyl carbenium ion beilstein-journals.orgnih.gov
Prins-Pinacol ReactionLewis Acid (e.g., SnCl₄)Ring-contracted productsOxonium ion wikipedia.org

Mechanistic Investigations and Computational Studies on 2 4 Benzyloxy Phenyl Acetaldehyde and Its Derivatives

Advanced Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for elucidating the intricacies of molecular structures and reaction mechanisms. For molecules like 2-(4-(benzyloxy)phenyl)acetaldehyde, these methods provide a detailed picture of their electronic landscape and conformational preferences.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometries, electronic properties, and spectroscopic features of organic compounds.

For derivatives of this compound, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G**), can determine key structural and electronic parameters. scispace.comnih.gov These calculations can optimize the molecular geometry to find the most stable conformation. For instance, in a study of related benzaldehyde (B42025) derivatives, the orientation of the benzyloxy group relative to the phenyl ring was established through crystallographic analysis, which can be correlated with DFT-optimized geometries. rsc.org

Key electronic properties that can be calculated using DFT include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. scispace.comresearchgate.net For example, in a study on substituted phenylacetamides, the HOMO-LUMO energy gap was found to be a key parameter in specifying molecular chemical stability. scispace.comnih.gov

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution within a molecule and are useful for predicting sites for electrophilic and nucleophilic attack. scispace.com Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

Bond Dissociation Energies (BDE): DFT can be used to calculate the energy required to break specific bonds, which is valuable for predicting sites of autoxidation or degradation. scispace.comnih.gov

Table 1: Examples of DFT-Calculated Parameters for Related Aromatic Aldehydes and Amides

Compound ClassDFT Functional/Basis SetCalculated PropertyTypical FindingReference
Substituted PhenylacetamidesB3LYP/6-31G++ HOMO-LUMO GapThe energy gap (ΔE) specifies the molecular chemical stability. scispace.comnih.gov
Substituted PhenylacetamidesB3LYP/6-31G++MESPRecognizes nucleophilic and electrophilic reactive sites. scispace.comnih.gov
Substituted PhenylacetamidesB3LYP/6-31G**++Bond Dissociation EnergyPredicts molecular sites where autoxidation might occur. scispace.comnih.gov
Substituted BenzaldehydesN/ACrystal StructureIntermolecular interactions like C–H⋯O hydrogen bonding consolidate molecular assemblies. rsc.org

This table is illustrative and compiled from studies on related, not identical, compounds.

While DFT is excellent for isolated molecules, many chemical reactions occur in complex environments, such as in solution or within an enzyme's active site. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods address this by treating the core reactive part of the system with a high-level quantum mechanics method (like DFT) and the surrounding environment (e.g., solvent molecules, protein) with a less computationally expensive molecular mechanics force field.

For reactions involving derivatives of this compound in a biological or condensed-phase setting, QM/MM simulations would be the method of choice. This approach allows for the inclusion of environmental effects on the reaction profile, providing more accurate energy barriers and a better understanding of the role of the surrounding medium in stabilizing transition states or intermediates. While specific QM/MM studies on this compound are not prominent in the literature, this methodology is standard for studying enzymatic reactions and complex solution-phase mechanisms.

Elucidation of Reaction Mechanisms

Understanding the step-by-step pathway of a chemical reaction is fundamental to controlling its outcome. Computational studies are pivotal in mapping out reaction mechanisms, identifying intermediates, and rationalizing selectivity.

Catalytic enantioselective transformations are vital for the synthesis of chiral molecules. nih.gov Computational chemistry plays a key role in understanding how chiral catalysts achieve high enantioselectivity. This is done by locating and analyzing the transition states for the formation of both enantiomers of the product.

In a typical study, a proposed catalytic cycle is investigated computationally. For a reaction involving a derivative of this compound, this would involve modeling the interaction of the substrate with the chiral catalyst. DFT calculations can be used to determine the structures and energies of all intermediates and, most importantly, the transition states. The difference in the activation energies (ΔΔG‡) for the two pathways leading to the (R) and (S) products can be correlated with the experimentally observed enantiomeric excess (ee). A higher energy difference corresponds to higher selectivity. Such analyses have been crucial in refining catalysts and reaction conditions for various transformations, including photocycloadditions and multicomponent reactions. nih.govrsc.org

The aldehyde group in this compound and its derivatives can participate in various reactions, including those that may involve carbon-carbon bond fragmentation under certain conditions, such as oxidation.

Computational studies can elucidate the mechanisms of such fragmentations. For example, in the oxidation of benzaldehyde by metal-peroxo complexes, DFT calculations were used to compare different potential mechanistic pathways, including nucleophilic attack, hydrogen atom transfer (HAT), and O/O insertion. bohrium.com The Gibbs free energy profiles for each pathway were calculated, revealing that nucleophilic attack was the most favorable route. bohrium.com Similar comparative studies could be applied to understand the fragmentation of the C-C bond alpha to the carbonyl group in this compound under oxidative or other reactive conditions.

When a reaction can form multiple diastereomers, computational methods can explain the origin of the observed selectivity. This is achieved by modeling the transition states leading to the different diastereomeric products.

For reactions like an aldol (B89426) addition or a Michael reaction involving a derivative of this compound, the relative energies of the diastereomeric transition states determine the product distribution. Factors influencing these energies include steric hindrance, electronic effects, and specific non-covalent interactions like hydrogen bonding between the substrate and a catalyst or reagent. rsc.orgnih.gov By analyzing the geometries of the competing transition states, researchers can identify the key interactions responsible for favoring one diastereomer over another. This understanding is critical for the rational design of synthetic strategies that deliver a single desired stereoisomer.

Molecular Modeling and Docking Simulations for Bioactivity Prediction

Molecular modeling and docking simulations serve as powerful computational tools to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or enzyme. This approach provides critical insights into the binding affinity, orientation, and conformation of the ligand within the active site of the target. For derivatives of this compound, these in silico methods have been instrumental in elucidating potential biological activities and guiding the rational design of new, more potent therapeutic agents. The primary focus of these computational studies has been on targets associated with neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.

Research has particularly centered on enzymes like Monoamine Oxidase B (MAO-B), a key target in Parkinson's disease treatment, and proteins involved in Alzheimer's pathology, including acetylcholinesterase (AChE) and amyloid-beta (Aβ) plaques. nih.govnih.gov Docking studies help to visualize how the benzyloxy-phenyl scaffold and its modifications fit into the binding pockets of these enzymes, identifying key hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex.

Detailed Research Findings

Inhibition of Monoamine Oxidase B (MAO-B)

A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives, which are structurally related to this compound, were designed and evaluated as MAO-B inhibitors. nih.gov The biological screening revealed that most of these compounds were potent and selective inhibitors of MAO-B. nih.gov For instance, compound 3h from this series emerged as a particularly potent MAO-B inhibitor with an IC₅₀ value of 0.062 µM. nih.gov

To understand the interaction at a molecular level, kinetic and molecular docking studies were performed. These investigations confirmed that the inhibition of MAO-B by these derivatives is competitive and reversible. nih.gov The docking simulations illustrated that the benzothiazole ring and the benzyloxy moiety anchor the molecule within the active site of the MAO-B enzyme, leading to its potent inhibitory effect. nih.gov Similarly, docking studies on certain benzylamine-sulfonamide derivatives identified non-competitive inhibition mechanisms for MAO-B. researchgate.net For the most potent of these compounds, 4i , docking into the hMAO-B catalytic site (PDB ID: 2V5Z) was conducted to elucidate its binding mode. researchgate.net

Multifunctional Agents for Alzheimer's Disease

In the context of Alzheimer's disease, derivatives such as 2-hydroxy-4-benzyloxy chalcones have been investigated as multifunctional agents. nih.gov These compounds are designed to target several pathological factors, including Aβ aggregation, oxidative stress, and neuroinflammation. nih.govresearchgate.net

Molecular docking studies were crucial in evaluating their potential. For example, compound 11d , a 2-hydroxy-4-benzyloxy chalcone (B49325) derivative, demonstrated excellent inhibitory effects on Aβ aggregation, with an inhibition rate of 90.8% for self-induced Aβ₁₋₄₂ aggregation at 25 μM. nih.gov It also showed significant potential in disaggregating existing Aβ₁₋₄₂ fibrils (64.7% at 25 μM) and exhibited moderate MAO-B inhibition (IC₅₀ = 4.81 μM). nih.gov Computational models suggest that these chalcone derivatives interact with the Aβ peptide, preventing its aggregation into toxic plaques. nih.gov

Other related structures, such as 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues, have been studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two other important targets in Alzheimer's therapy. nih.gov Docking simulations indicated that these benzimidazole (B57391) compounds bind to the catalytic site of AChE, mimicking the binding of established inhibitors. nih.gov

The table below summarizes the findings from various molecular docking studies on derivatives structurally related to this compound.

Table 1: Molecular Docking and Bioactivity Data for this compound Derivatives

Derivative Class Compound Target Enzyme(s) Key Docking Insights Reported Bioactivity (IC₅₀) Reference
Benzothiazole Compound 3h MAO-B Competitive and reversible binding in the active site. 0.062 µM nih.gov
Chalcone Compound 11d Aβ₁₋₄₂ Aggregation, MAO-B Prevents self-induced Aβ aggregation; Binds to MAO-B. 90.8% inhibition @ 25 µM (Aβ); 4.81 µM (MAO-B) nih.gov
Benzylamine-sulfonamide Compound 4i hMAO-B Non-competitive inhibition; Binds within the catalytic site. 0.041 µM researchgate.net

These computational investigations underscore the utility of molecular modeling in predicting and understanding the bioactivity of novel compounds. By simulating the interactions between ligands and their protein targets, researchers can effectively screen libraries of derivatives, prioritize candidates for synthesis, and rationally design molecules with enhanced potency and selectivity for desired therapeutic applications.

Applications of 2 4 Benzyloxy Phenyl Acetaldehyde in Advanced Organic Synthesis and Medicinal Chemistry

Contribution to Total Synthesis of Natural Products

The structural complexity of natural products presents a significant challenge for synthetic chemists. The strategic use of well-defined building blocks like 2-(4-(Benzyloxy)phenyl)acetaldehyde is crucial for the efficient and stereocontrolled construction of these intricate molecules.

As a Key Intermediate in the Total Synthesis of Complex Molecules (e.g., (+)-Hannokinol)

The formal synthesis of (+)-Hannokinol, a bioactive natural product, showcases a critical application of this compound. In a reported synthetic route, this aldehyde serves as a key electrophile in a crucial carbon-carbon bond-forming reaction.

The synthesis begins with the preparation of this compound from its corresponding alcohol, 2-(4-(benzyloxy)phenyl)ethan-1-ol, through an oxidation reaction using 2-Iodoxybenzoic acid (IBX) in acetonitrile (B52724). Following its preparation, the aldehyde is immediately used in a key reaction step. It is added to a solution containing the lithium enolate of a chiral (S)-building block. This addition allows for the construction of a more complex carbon skeleton, (S)-1-(4-(Benzyloxy)phenyl)-5-hydroxyhept-6-en-3-one, which is a central intermediate in the pathway to (+)-Hannokinol. bris.ac.uk This reaction highlights the aldehyde's role in extending a carbon chain and introducing the benzyloxyphenyl moiety, which is essential for the final structure of the target natural product. bris.ac.uk

Precursor Role in Stereoselective Syntheses (e.g., Dodoneine)

Dodoneine is a naturally occurring 5,6-dihydro-2H-pyran-2-one that has attracted interest due to its biological activities. bris.ac.ukarkat-usa.org While the core structural element of a benzyloxy-substituted phenyl group is present in intermediates for Dodoneine's synthesis, published stereoselective total syntheses of this natural product typically commence from the simpler and commercially available 4-hydroxybenzaldehyde (B117250) or its benzylated derivative, 4-(benzyloxy)benzaldehyde (B125253), rather than this compound. bris.ac.ukarkat-usa.orgbris.ac.uk

In these syntheses, the 4-(benzyloxy)benzaldehyde is elaborated through various stereoselective reactions. For example, methods like asymmetric allylation or Wittig reactions are employed to build the necessary side chain, which eventually undergoes cyclization to form the dihydropyranone ring of Dodoneine. bris.ac.ukarkat-usa.orgresearchgate.net These strategies establish the required stereocenters early in the synthesis, with the benzyloxy group serving as a stable protecting group for the phenolic hydroxyl, which is often deprotected in the final step to yield the natural product. arkat-usa.org

Building Block for Bioactive Molecules and Drug Discovery

The this compound scaffold is a valuable starting point for the development of novel molecules with therapeutic potential. Its utility spans the creation of unnatural amino acids, pharmacologically active chalcones, and potent enzyme inhibitors.

Synthesis of Non-Proteinogenic Arylglycine α-Amino Amides

Non-proteinogenic amino acids, particularly those with aryl side chains (arylglycines), are crucial components in medicinal chemistry for designing novel peptides and therapeutic agents with improved properties. researchgate.net The synthesis of these unnatural amino acids is a significant area of research. researchgate.net

Various methods have been developed for the preparation of α-arylglycine derivatives, including the α-arylation of imino amides with arylboronic acids and Ni-catalyzed cross-coupling reactions. organic-chemistry.orgrsc.org These modern synthetic strategies allow for the introduction of diverse aryl groups. The 4-(benzyloxy)phenyl moiety, present in this compound, represents a type of substituted aryl group that can be incorporated into the glycine (B1666218) backbone to create specific non-proteinogenic amino acids. These custom amino acids can then be used in peptide synthesis to explore structure-activity relationships or enhance metabolic stability. researchgate.net

Precursor to Chalcone (B49325) Derivatives with Diverse Pharmacological Activities (e.g., anticancer, antifungal)

Chalcones are a class of compounds characterized by an open-chain flavonoid structure in which two aromatic rings are linked by a three-carbon α,β-unsaturated carbonyl system. nih.govscienceopen.com They are known for a wide range of pharmacological activities, including anticancer and antifungal properties. nih.govscienceopen.com

The standard method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an aryl ketone. scienceopen.comuniv-ovidius.ro Research has demonstrated the synthesis of novel chalcone analogs by reacting 4-(benzyloxy)benzaldehyde with various acetophenones or heteroaryl methyl ketones. univ-ovidius.roresearchgate.net As an aldehyde, this compound is also a suitable precursor for this reaction, allowing for the incorporation of the benzyloxyphenyl group into the resulting chalcone structure. The resulting benzyloxy-substituted chalcones can be further evaluated for their biological activities. For instance, certain chalcone derivatives have shown significant cytotoxic potential against various human cancer cell lines. nih.govnih.gov

Table 1: Synthesis of Chalcone Analogs from 4-(Benzyloxy)benzaldehyde This table is interactive. You can sort and filter the data.

Reactant 1 (Aldehyde) Reactant 2 (Ketone) Resulting Chalcone Analog Catalyst
4-(Benzyloxy)benzaldehyde 4-Bromoacetophenone (E)-1-(4-bromophenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one NaOH
4-(Benzyloxy)benzaldehyde 4-Chloroacetophenone (E)-1-(4-chlorophenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one NaOH
4-(Benzyloxy)benzaldehyde 4-Nitroacetophenone (E)-1-(4-nitrophenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one NaOH
4-(Benzyloxy)benzaldehyde 1-(Thiophen-2-yl)ethan-1-one (E)-3-(4-(benzyloxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one Piperidine (B6355638)
4-(Benzyloxy)benzaldehyde 1-(Furan-2-yl)ethan-1-one (E)-3-(4-(benzyloxy)phenyl)-1-(furan-2-yl)prop-2-en-1-one Piperidine

Source: Ovidius University Annals of Chemistry univ-ovidius.ro

Advanced Characterization and Analytical Techniques in 2 4 Benzyloxy Phenyl Acetaldehyde Research

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone for the structural elucidation of 2-(4-(Benzyloxy)phenyl)acetaldehyde, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint of the molecule. The aldehyde proton (-CHO) is highly characteristic and typically appears as a triplet in the downfield region of the spectrum, around δ 9.7 ppm, due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (Ar-CH₂-CHO) adjacent to the aldehyde group typically resonate as a doublet around δ 3.6-3.7 ppm. The benzylic ether methylene protons (-O-CH₂-Ph) are observed as a sharp singlet at approximately δ 5.1 ppm. The aromatic protons of the two phenyl rings appear as a series of multiplets between δ 6.9 and δ 7.5 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by showing all unique carbon atoms in the molecule. The most downfield signal corresponds to the aldehydic carbonyl carbon, typically found around 200 ppm. The carbons of the two aromatic rings resonate in the 115-160 ppm range, with the carbon attached to the ether oxygen appearing more downfield. The benzylic ether methylene carbon (-O-CH₂-Ph) is typically observed around 70 ppm, while the methylene carbon adjacent to the aldehyde (Ar-CH₂-CHO) appears at approximately 45-50 ppm. rsc.org

Interactive Data Table: Predicted NMR Data for this compound

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Aldehyde (-CHO)δ 9.7 (t)~200 ppm
Phenyl (Ar-H)δ 7.28-7.45 (m)~127-136 ppm
p-Substituted Phenyl (Ar-H)δ 6.95 (d), 7.18 (d)~115, 130, 131, 158 ppm
Benzyl (B1604629) Methylene (-O-CH₂-Ph)δ 5.1 (s)~70 ppm
Methylene (-CH₂-CHO)δ 3.6 (d)~50 ppm

Note: Data is predicted based on analogous compounds. rsc.orgchemicalbook.com t=triplet, d=doublet, m=multiplet, s=singlet.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption band in the IR spectrum is the strong carbonyl (C=O) stretch of the aldehyde group, which typically appears in the region of 1720-1740 cm⁻¹. researchgate.net

Other significant peaks include the C-O-C stretching vibration of the benzyl ether group, which is usually observed around 1240 cm⁻¹. The spectrum also displays characteristic absorptions for the aromatic rings, including C=C stretching vibrations at approximately 1610 and 1510 cm⁻¹. The sp² C-H stretching of the aromatic protons is seen above 3000 cm⁻¹, while the sp³ C-H stretching of the methylene groups appears just below 3000 cm⁻¹. researchgate.netnist.govchemicalbook.com

Interactive Data Table: Characteristic IR Absorption Bands

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C=O StretchAldehyde1720 - 1740
C=C StretchAromatic Ring1610, 1510
C-O-C StretchEther~1240
C-H StretchAromatic (sp²)>3000
C-H StretchAliphatic (sp³)<3000

Note: Data is based on characteristic values for similar compounds. researchgate.netnist.gov

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is crucial for determining the molecular weight and elemental formula of this compound. With a molecular formula of C₁₅H₁₄O₂ bldpharm.com, the compound has a monoisotopic mass of approximately 226.0994 g/mol .

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for this molecule. In positive ion mode, ESI-MS would typically show a prominent peak for the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 227.1072.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. An HRMS (ESI) measurement of the [M+H]⁺ ion would confirm the formula C₁₅H₁₅O₂⁺. A common fragmentation pattern observed in the mass spectra of such benzyl ethers is the cleavage of the benzyl group, leading to a prominent fragment ion at m/z 91, corresponding to the tropylium (B1234903) cation [C₇H₇]⁺. nih.gov

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for assessing its purity.

Column Chromatography for Purification

Flash column chromatography is the standard method for purifying this compound on a preparative scale. rsc.org The technique involves passing the crude product through a column packed with a stationary phase, most commonly silica (B1680970) gel.

A solvent system, or eluent, of appropriate polarity is used to move the compounds down the column at different rates. For a molecule of intermediate polarity like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically employed. The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities or unreacted starting materials. Fractions are collected and analyzed (often by TLC) to isolate the pure compound. rsc.org

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and indispensable tool for monitoring the progress of a chemical reaction that produces this compound. libretexts.orgresearchgate.net A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel coated). rsc.org

The plate is then developed in a chamber containing a suitable solvent system, similar to that used for column chromatography. By spotting the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane) on the plate, one can track the consumption of the reactant and the formation of the new product. libretexts.org The spots are typically visualized under UV light, where the aromatic rings of the compound will absorb light and appear as dark spots. The progress of the reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot with a different retention factor (R_f) corresponding to the product. rsc.orglibretexts.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. This method separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase, allowing for precise quantification of the target compound and any impurities.

Research Findings:

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of aldehydes. sielc.com For compounds like this compound, a C18 column is typically effective. The separation mechanism relies on the hydrophobic interactions between the nonpolar stationary phase and the analyte. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a buffer or acid modifier like phosphoric or formic acid to ensure sharp peak shapes. sielc.com

In many analyses of aldehydes, a derivatization step is used to enhance detection and stability. ijcpa.inresearchgate.netnih.gov A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde group to form a stable hydrazone derivative. researchgate.netnih.gov This derivative exhibits strong UV absorbance, significantly improving detection limits. researchgate.net The resulting this compound-DNPH derivative can be readily separated and quantified.

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The method's precision is established through repeated injections, with a low relative standard deviation (RSD) indicating high precision. researchgate.net Linearity is assessed by analyzing a series of standard solutions of known concentrations to generate a calibration curve. researchgate.net

Below is a representative table of HPLC conditions that could be adapted for the analysis of this compound, based on methods for similar compounds. sielc.comresearchgate.net

Table 1: Representative HPLC Parameters for Purity Analysis

Parameter Condition
Instrument High-Performance Liquid Chromatography System
Column C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase Acetonitrile and Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detector UV-Vis Detector (e.g., at 365 nm post-derivatization with DNPH)

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This table represents a typical starting point for method development. Actual conditions may require optimization.

X-ray Crystallographic Analysis for Definitive Structural Elucidation

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. This powerful technique provides precise information on bond lengths, bond angles, and conformation, offering an unambiguous structural proof.

Research Findings:

While a crystal structure for this compound itself is not prominently available in the cited literature, analysis of closely related derivatives provides significant insight into the compound's likely solid-state conformation. A study on 2-(4-(Benzyloxy)phenyl)-4,5-diphenyl-1H-imidazole , which contains the entire benzyloxyphenyl moiety of interest, has been successfully characterized using single-crystal X-ray diffraction. researchgate.net

The analysis of this imidazole (B134444) derivative revealed critical structural features of the 2-(4-(benzyloxy)phenyl) group. researchgate.net The crystal structure was solved and refined to a final R-value of 0.0569, indicating a high-quality structural model. researchgate.net The molecule crystallizes in the monoclinic space group P2₁/c. researchgate.net The bond lengths and angles within the benzyloxy and phenyl rings fall within normal ranges. researchgate.net The molecular packing in the crystal is stabilized by intermolecular hydrogen bonds. researchgate.net

This crystallographic data allows for a detailed understanding of the spatial orientation of the benzyloxy group relative to the phenyl ring, which is crucial for understanding its steric and electronic properties. The planarity of the phenyl rings and the torsion angles involving the ether linkage are precisely determined. researchgate.net Such information is invaluable for molecular modeling studies and for understanding how the molecule interacts with other chemical entities.

The crystallographic parameters for the derivative provide a strong predictive model for the conformation of the 2-(4-(benzyloxy)phenyl) fragment in other contexts.

Table 2: Crystallographic Data for 2-(4-(Benzyloxy)phenyl)-4,5-diphenyl-1H-imidazole researchgate.net

Parameter Value
Empirical Formula C₃₀H₂₄N₂O
Formula Weight 428.52
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.2921(11)
b (Å) 16.7380(12)
c (Å) 9.0495(7)
β (º) 95.227(7)
Volume (ų) 2157.0(3)
Z 4

| Final R-index | R = 0.0569 |

Future Directions and Research Challenges for 2 4 Benzyloxy Phenyl Acetaldehyde

Development of Novel and Highly Efficient Synthetic Pathways

The advancement of research into 2-(4-(Benzyloxy)phenyl)acetaldehyde is intrinsically linked to the development of efficient and scalable synthetic routes. While classical methods for the synthesis of phenylacetaldehydes are known, future research will likely focus on greener, more atom-economical, and stereoselective approaches.

Currently, several general methods can be adapted for the synthesis of this compound, including the isomerization of the corresponding styrene (B11656) oxide, dehydrogenation of 2-(4-(benzyloxy)phenyl)ethanol, and the Darzens reaction between 4-(benzyloxy)benzaldehyde (B125253) and a suitable haloester. wikipedia.org However, these methods can sometimes be limited by harsh reaction conditions, the use of stoichiometric reagents, and the generation of significant waste.

Future research is anticipated to explore catalytic methods that overcome these limitations. For instance, recent advances in the palladium-catalyzed decarbonylation of aldehydes present a potential route for the synthesis of related structures and could be adapted for this specific molecule. rsc.org Furthermore, the development of biocatalytic methods, employing enzymes to carry out the synthesis under mild conditions, could offer a highly sustainable and selective alternative.

Synthetic ApproachPotential AdvantagesResearch Challenges
Catalytic Dehydrogenation High atom economy, use of readily available starting materials.Catalyst stability and selectivity, potential for over-oxidation.
Asymmetric Organocatalysis Access to enantiomerically pure products, metal-free conditions. beilstein-journals.orgnih.govCatalyst loading, scalability, and substrate scope.
Flow Chemistry Synthesis Improved safety, precise control over reaction parameters, ease of scale-up.Initial setup costs, potential for clogging with solid byproducts.
Biocatalytic Methods High selectivity, mild reaction conditions, environmentally benign.Enzyme stability, substrate specificity, and cost of enzyme production.

Exploration of Unprecedented Chemical Transformations and Reactivities

The aldehyde functional group in this compound is a hub of reactivity, susceptible to a wide range of chemical transformations. While its oxidation to the corresponding carboxylic acid, 2-(4-(benzyloxy)phenyl)acetic acid, is a well-established reaction, there is considerable scope for exploring novel and unprecedented reactivities. wikipedia.org

The benzylic alpha-proton of phenylacetaldehydes is known to be labile, which can lead to side reactions such as aldol (B89426) condensations and polymerization. wikipedia.org Future research could focus on harnessing this reactivity in a controlled manner to construct complex molecular architectures. For example, the use of organocatalysis could enable highly selective and asymmetric aldol and Michael addition reactions. youtube.comyoutube.com

Furthermore, the interaction of the aldehyde with other functional groups within the molecule, or with external reagents, could lead to novel cyclization or rearrangement reactions. The Maillard reaction and Strecker degradation are known pathways for the formation of phenylacetaldehyde (B1677652) in food chemistry, suggesting that under specific conditions, this compound could participate in similar complex reaction cascades. nih.govacs.orgnih.gov

Strategic Integration into Advanced Total Syntheses of Natural Products

Substituted 2-arylacetaldehydes are valuable C2 building blocks in the total synthesis of natural products and other complex target molecules. The unique combination of an aromatic ring and a reactive aldehyde group in this compound makes it an attractive intermediate for the construction of intricate molecular skeletons.

The future in this area lies in the strategic incorporation of this building block into the retrosynthetic analysis of complex natural products that contain the 4-hydroxyphenyl-ethyl motif, with the benzyloxy group serving as a protecting group for the phenol (B47542). The application of modern synthetic methodologies, such as asymmetric organocatalysis, could allow for the use of this compound in enantioselective transformations, setting key stereocenters early in a synthetic sequence. beilstein-journals.orgnih.gov

Expansion of Applications in Drug Discovery and Functional Material Science

The benzyloxyphenyl moiety is a recognized pharmacophore in medicinal chemistry, appearing in a number of biologically active compounds. nih.gov This suggests that this compound and its derivatives could be promising candidates for drug discovery programs. For instance, compounds containing a benzyloxyphenyl group have shown activity as monoamine oxidase B (MAO-B) inhibitors for the potential treatment of Parkinson's disease, and as inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) for cancer therapy. nih.govresearchgate.net The aldehyde functionality could serve as a handle for further chemical modification to optimize pharmacological activity.

In the realm of materials science, organic molecules with extended π-conjugated systems are of great interest for applications in organic electronics. sigmaaldrich.comtcichemicals.com The aromatic rings in this compound provide a basic π-system that could be extended through further chemical synthesis. Derivatives of this compound could potentially be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as dopants in organic semiconductors. The introduction of an oxygen atom in the side chain of some organic semiconductors has been shown to improve material stability and charge mobility. rsc.org

Potential Application AreaRationaleKey Research Objectives
Medicinal Chemistry The benzyloxyphenyl group is a known pharmacophore. nih.govSynthesis of derivatives and screening for biological activity (e.g., as enzyme inhibitors, receptor ligands).
Functional Materials The aromatic structure provides a basis for π-conjugated systems. sigmaaldrich.comDesign and synthesis of extended conjugated systems for applications in organic electronics.
Agrochemicals Arylacetaldehyde derivatives can exhibit pesticidal or herbicidal properties.Investigation of the biological activity of derivatives on pests and weeds.
Fragrance and Flavors Phenylacetaldehyde has a characteristic honey-like aroma. wikipedia.orgEvaluation of the olfactory properties of the compound and its derivatives.

Advancements in Computational Methods for Predictive Chemistry and Rational Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work and accelerating the pace of research. For a molecule like this compound, where experimental data may be limited, computational methods can provide valuable insights.

Future research will likely leverage quantum chemical calculations, such as Density Functional Theory (DFT), to predict reaction pathways, transition state energies, and spectroscopic properties. rsc.orgchemrxiv.org These methods can help in understanding the underlying mechanisms of known reactions and in predicting the feasibility of novel transformations.

Furthermore, the rise of machine learning and artificial intelligence in chemistry is opening up new possibilities for predictive modeling. csmres.co.uk By training models on large datasets of chemical reactions, it may become possible to predict the outcome of reactions involving this compound with a high degree of accuracy. In the context of drug discovery, computational tools can be used to predict the binding affinity of derivatives to biological targets and to assess their ADME (absorption, distribution, metabolism, and excretion) properties, thus enabling a more rational design of new therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(4-(benzyloxy)phenyl)acetaldehyde, and how can yield optimization be achieved?

  • Methodology : The compound is synthesized via oxidation of 2-(4-(benzyloxy)phenyl)ethanol using oxidizing agents like IBX (2-iodoxybenzoic acid) in acetonitrile. General Procedure B ( ) involves stirring the alcohol with IBX at room temperature, followed by filtration and purification via silica gel chromatography. Yield optimization (75–93%) depends on reaction time, stoichiometry of IBX, and solvent purity. Lower yields may result from incomplete oxidation or side reactions, which can be mitigated by monitoring reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1).

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodology : Key characterization includes 1H NMR (400 MHz, CDCl3): δ 9.73 ppm (t, J = 2.5 Hz, aldehyde proton), 7.51–7.34 ppm (benzyl aromatic protons), and 5.09 ppm (s, benzyloxy –CH2–) . Mass spectrometry (MS) often fails to detect molecular ions due to instability under ESI conditions, necessitating alternative methods like HRMS or derivatization for confirmation .

Advanced Research Questions

Q. How does the benzyloxy group influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodology : The electron-donating benzyloxy group at the para position activates the aldehyde toward nucleophilic attack (e.g., Grignard reagents or Wittig reactions). Comparative studies with non-substituted analogs (e.g., phenylacetaldehyde) show enhanced reaction rates due to resonance stabilization of the intermediate enolate. Kinetic analysis via stopped-flow spectroscopy can quantify these effects .

Q. What strategies are effective for resolving contradictions in reported physical properties (e.g., colorless oil vs. yellow solid)?

  • Methodology : Discrepancies in physical states may arise from impurities or solvent residues during purification. Repetitive column chromatography with gradient elution (hexane → ethyl acetate) or recrystallization (e.g., using CH2Cl2/hexane) ensures consistency. Purity should be verified via HPLC (C18 column, acetonitrile/water 70:30) .

Q. How can this compound be utilized as an intermediate in multi-step syntheses of bioactive molecules?

  • Methodology : The aldehyde serves as a precursor for α,β-unsaturated carbonyl compounds via aldol condensation. For example, it is used in synthesizing statin intermediates (e.g., benzyl ether pyrrole derivatives) by coupling with β-keto esters under basic conditions. Reaction progress is monitored via <sup>31</sup>P NMR for phosphorylated intermediates .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

  • Methodology : Large-scale oxidation with IBX may pose safety risks due to exothermicity. Alternatives include Swern oxidation (oxalyl chloride/DMSO) or TEMPO/NaClO systems. Process optimization requires calorimetry studies to control heat dissipation and solvent selection (e.g., THF instead of acetonitrile for better mixing) .

Data Analysis and Experimental Design

Q. How can researchers design experiments to study the stability of this compound under varying storage conditions?

  • Methodology : Accelerated stability studies involve storing the compound at 4°C, 25°C, and 40°C with controlled humidity. Degradation is assessed via <sup>1</sup>H NMR (disappearance of δ 9.73 ppm signal) and GC-MS. Antioxidants (e.g., BHT) or inert atmospheres (N2) can mitigate aldehyde oxidation .

Q. What computational methods are suitable for predicting the reactivity of this compound in organocatalytic reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in asymmetric aldol reactions. Parameters like Fukui indices predict electrophilic sites, while NBO analysis evaluates resonance stabilization by the benzyloxy group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.